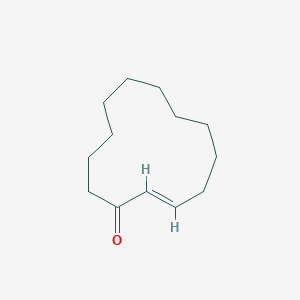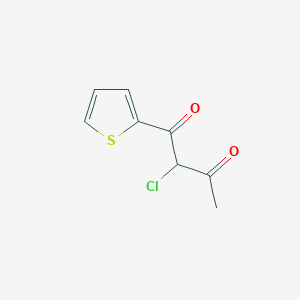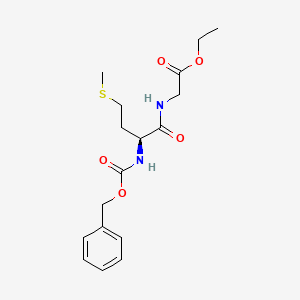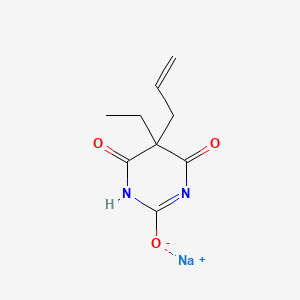
2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) is a heterocyclic organic compound with the molecular formula C8H12O2 . It is commonly used in research and experimental applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) typically involves the esterification of 2-Cyclopentene-1-carboxylicacid,3-methyl- with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid . The reaction conditions often include refluxing the reactants to ensure complete conversion to the ester.
Analyse Chemischer Reaktionen
2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with different biological pathways, exerting their effects .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) can be compared with similar compounds such as:
2-Cyclopentene-1-carboxylicacid,1-methyl-,methylester: This compound has a similar structure but differs in the position of the methyl group.
2-Cyclopentene-1-carboxylic acid, 1-methyl-: This compound lacks the ester group, making it less reactive in certain chemical reactions. The unique positioning of the methyl group in 2-Cyclopentene-1-carboxylicacid,3-methyl-,methylester(9CI) contributes to its distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
methyl 3-methylcyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-6-3-4-7(5-6)8(9)10-2/h5,7H,3-4H2,1-2H3 |
InChI-Schlüssel |
NDEWWYBKQWBZKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(CC1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)
![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)



![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)
![1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-](/img/structure/B13806629.png)


![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)

![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)

![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)
